

An In-depth Technical Guide to the Triclinic Crystal System of Pectolite

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Pectolite
CAS No.:	13816-47-2
Cat. No.:	B576611

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Introduction

Pectolite, a sodium calcium inosilicate hydroxide with the chemical formula $\text{NaCa}_2(\text{Si}_3\text{O}_8)(\text{OH})$, is a mineral belonging to the wollastonite group.[1][2] It crystallizes in the triclinic crystal system, the least symmetric of the seven crystal systems.[3][4] This lack of symmetry results in unique physical and optical properties. This guide provides a comprehensive technical overview of the triclinic crystal system of **Pectolite**, focusing on its crystallographic data, the experimental protocols for its characterization, and its structural relationships. The blue variety of **Pectolite**, known as Larimar, is a popular gemstone, but the interest for scientific and industrial applications lies in its fundamental crystallographic and chemical properties.[5]

Crystallographic Data of Pectolite

Pectolite is characterized by a triclinic crystal lattice with the space group P1 or P-1. The lattice parameters and atomic coordinates have been determined through single-crystal X-ray diffraction studies. The data presented here is based on the seminal work of Prewitt (1967), which provided the refined crystal structure of **Pectolite**.

Table 1: Unit Cell Parameters of **Pectolite**

Parameter	Value
a	7.99 Å
b	7.03 Å
c	7.03 Å
α	90.51°
β	95.21°
γ	102.53°
Space Group	P1
Z	2

(Data sourced from Wikipedia[1])

Table 2: Fractional Atomic Coordinates of **Pectolite**

Atom	x	y	z
Ca1	0.8548	0.5936	0.1449
Ca2	0.8467	0.0839	0.1405
Na	0.5524	0.2596	0.3433
Si1	0.2185	0.4015	0.3374
Si2	0.2150	0.9544	0.3440
Si3	0.4505	0.7353	0.1447
O1	0.6526	0.7871	0.1280
O2	0.3300	0.7043	-0.0535
O3	0.2921	0.2031	0.3478
O4	0.0403	0.3844	0.2078
O5	0.2995	0.5222	0.5281
O6	0.0398	0.9328	0.2165
O7	0.2941	0.8306	0.5319
O8	0.3361	0.1558	0.3481
O9	0.5898	0.6128	0.2123
H	0.162	0.625	0.530

(Data sourced from the RRUFF™ Project database, citing Prewitt, C. T. (1967)[5])

Table 3: Selected Interatomic Distances (Bond Lengths) in **Pectolite**

Bond	Average Length (Å)
Si-O	~1.63
Ca-O	~2.36
Na-O	Not specified

(Data for Si-O and Ca-O bond lengths are general values for silicates and may vary slightly in **Pectolite**.^{[6][7][8]})

Experimental Protocols

The determination of the crystal structure of **Pectolite** is primarily achieved through single-crystal X-ray diffraction (SCXRD). The following is a generalized protocol based on standard crystallographic techniques and the historical context of **Pectolite**'s structure refinement.

Single-Crystal X-ray Diffraction (SCXRD) of Pectolite

1. Crystal Selection and Mounting:

- A suitable single crystal of **Pectolite**, typically 0.1-0.3 mm in size and free of visible defects, is selected under a polarizing microscope.
- The crystal is mounted on a goniometer head using a suitable adhesive (e.g., epoxy) or a glass fiber.

2. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer.
- A monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal.
- The crystal is rotated through a series of angles (φ , ω , and χ scans) to collect a complete set of diffraction data.
- Diffraction intensities are recorded using a detector (e.g., a CCD or CMOS detector).
- Data collection is typically performed at low temperatures (e.g., 100 K or 293 K) to reduce thermal vibrations of the atoms.

3. Data Processing:

- The raw diffraction images are processed to integrate the intensities of the Bragg reflections.

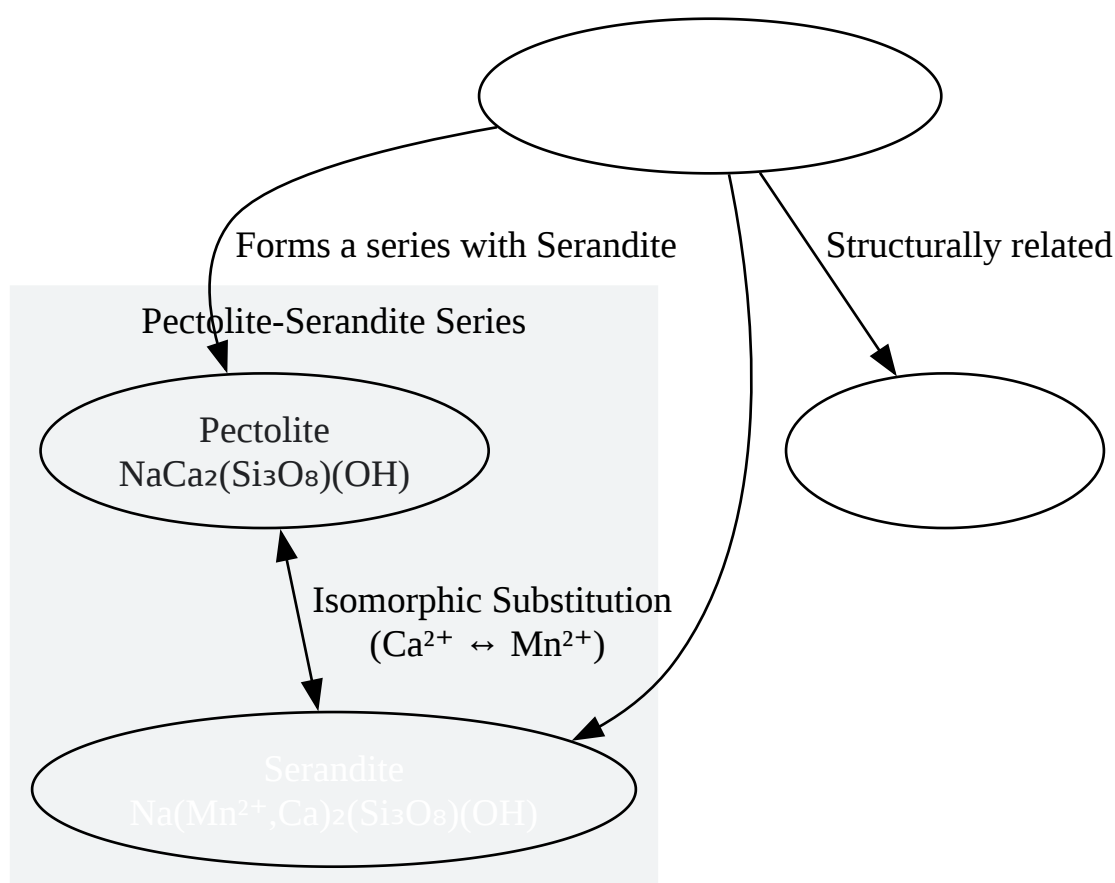
- Corrections are applied for Lorentz-polarization effects, absorption, and potentially crystal decay.
- The unit cell parameters are determined and refined from the positions of the reflections.
- The space group is determined based on the systematic absences of reflections. For **Pectolite**, this is the triclinic space group P-1.

4. Structure Solution and Refinement:

- The initial crystal structure is solved using direct methods or Patterson methods.
- The atomic positions and anisotropic displacement parameters are refined using a full-matrix least-squares method.
- The refinement process minimizes the difference between the observed structure factors ($|F_o|$) and the calculated structure factors ($|F_c|$).
- The quality of the refinement is assessed by the R-factor (agreement factor).
- Difference Fourier maps are used to locate missing atoms, such as hydrogen.

Visualizations

Signaling Pathways and Logical Relationships



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Caption: Relationship of **Pectolite** within the Wollastonite Group.

Crystal Structure of Pectolite

```
// Define atom colors "Ca" [shape=circle, style=filled, fillcolor="#34A853", label="", width=0.3,
height=0.3, fontcolor="#FFFFFF"]; "Na" [shape=circle, style=filled, fillcolor="#4285F4", label="",
width=0.25, height=0.25, fontcolor="#FFFFFF"]; "Si" [shape=circle, style=filled,
fillcolor="#FBBC05", label="", width=0.2, height=0.2, fontcolor="#202124"]; "O" [shape=circle,
style=filled, fillcolor="#EA4335", label="", width=0.15, height=0.15, fontcolor="#FFFFFF"]; "H"
[shape=circle, style=filled, fillcolor="#FFFFFF", label="", width=0.1, height=0.1,
fontcolor="#202124"];
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// Atomic positions (simplified 2D projection for clarity) // Silicon-Oxygen Tetrahedra Chains Si1
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fontcolor="#202124"]; O1 [pos="0.5,2.5!", label="O", shape=circle, style=filled,
```

```
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fontcolor="#FFFFFF"]; O3 [pos="1,1.5!", label="O", shape=circle, style=filled,
fillcolor="#EA4335", width=0.15, height=0.15, fontcolor="#FFFFFF"];

Si2 [pos="2.5,2!", label="Si", shape=circle, style=filled, fillcolor="#FBBC05", width=0.2,
height=0.2, fontcolor="#202124"]; O4 [pos="2,2.5!", label="O", shape=circle, style=filled,
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fontcolor="#FFFFFF"]; O9 [pos="4,1.5!", label="O", shape=circle, style=filled,
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// Cations Ca1 [pos="1.5,1!", label="Ca", shape=circle, style=filled, fillcolor="#34A853",
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height=0.25, fontcolor="#FFFFFF"];

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width=0.1, height=0.1, fontcolor="#202124"];

// Edges representing bonds edge [color="#5F6368"]; Si1 -- O1; Si1 -- O2; Si1 -- O3; Si2 -- O4;
Si2 -- O5; Si2 -- O6; Si3 -- O7; Si3 -- O8; Si3 -- O9; O3 -- Si2 [style=dashed]; // Bridging oxygen
O6 -- Si3 [style=dashed]; // Bridging oxygen

Ca1 -- O1; Ca1 -- O3; Ca1 -- O4; Ca2 -- O5; Ca2 -- O7; Ca2 -- O9; Na1 -- O2; Na1 -- O8;

O5 -- H1 [style=dotted]; }
```

Caption: Simplified 2D representation of the **Pectolite** crystal structure.

Conclusion

The triclinic crystal system of **Pectolite**, characterized by its low symmetry and complex structure, presents a fascinating subject for crystallographic research. The detailed structural information, obtained through techniques like single-crystal X-ray diffraction, is fundamental to understanding its physical, chemical, and optical properties. This guide provides a foundational understanding of **Pectolite**'s crystallography, offering valuable data and procedural insights for researchers in materials science, geology, and related fields. Further research into the structure-property relationships of **Pectolite** and its synthetic analogues may unveil new applications beyond its current use as a gemstone.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Triclinic Crystal System of Pectolite]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576611/docs#an-in-depth-technical-guide-to-the-triclinic-crystal-system-of-pectolite>]

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